molecular formula C5H4N4O B1449621 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one CAS No. 865444-76-4

3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one

Cat. No. B1449621
M. Wt: 136.11 g/mol
InChI Key: NIHUZJPITMUICY-UHFFFAOYSA-N
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Description

3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one is a chemical compound with the CAS Number: 865444-76-4 . It has a molecular weight of 136.11 . The IUPAC name for this compound is imidazo[5,1-f][1,2,4]triazin-4(1H)-one . It is a solid at room temperature .

Scientific Research Applications

Summary of the Application

Imidazol-4-ones are used in the total synthesis of natural products . They are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .

Methods of Application or Experimental Procedures

The synthesis of imidazol-4-ones involves a number of unique methodologies . These methodologies can be used to produce three C5-substitution patterns .

Results or Outcomes

The synthesis of imidazol-4-ones has been used towards the total synthesis of a range of imidazol-4-one containing natural products .

2. Application as New Antibacterial Agents

Summary of the Application

Some new 3H-furo[2,3-b]imidazo[4,5-f]quinolines and 3H-furo[2,3-b]pyrazolo[4,3-f]quinolines were obtained from the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile . These compounds were found to be very effective against Gram positive and Gram negative bacteria .

Methods of Application or Experimental Procedures

The structures of the new compounds were confirmed by spectral (FT-IR, 1H NMR, 13C NMR) and analytical data .

Results or Outcomes

Antimicrobial screening showed that the title compounds were very effective against Gram positive and Gram negative bacteria and their MIC values were comparable with those of well-known antibacterial agents such as ampicillin, penicillin G and sulfamethoxazole .

3. Application in the Synthesis of Heterocycles

Summary of the Application

Imidazol-4-ones are used in the synthesis of heterocycles . Heterocycles represent an important core in many isolated natural products .

Methods of Application or Experimental Procedures

The synthesis of imidazol-4-ones involves a number of unique methodologies . These methodologies can be used to produce three C5-substitution patterns .

Results or Outcomes

The synthesis of imidazol-4-ones has been used towards the total synthesis of a range of imidazol-4-one containing natural products .

4. Application in the Synthesis of Antibacterial Agents

Summary of the Application

Some new 3H-furo[2,3-b]imidazo[4,5-f]quinolines and 3H-furo[2,3-b]pyrazolo[4,3-f]quinolines were obtained from the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile . These compounds were found to be very effective against Gram positive and Gram negative bacteria .

Methods of Application or Experimental Procedures

The structures of the new compounds were confirmed by spectral (FT-IR, 1H NMR, 13C NMR) and analytical data .

Results or Outcomes

Antimicrobial screening showed that the title compounds were very effective against Gram positive and Gram negative bacteria and their MIC values were comparable with those of well-known antibacterial agents such as ampicillin, penicillin G and sulfamethoxazole .

5. Application in the Synthesis of Proteasome Modulators

Summary of the Application

Imidazol-4-ones are used in the synthesis of proteasome modulators . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Methods of Application or Experimental Procedures

The synthesis of imidazol-4-ones involves a number of unique methodologies . These methodologies can be used to produce three C5-substitution patterns .

Results or Outcomes

The synthesis of imidazol-4-ones has been used towards the total synthesis of a range of imidazol-4-one containing natural products .

6. Application in the Synthesis of Fluorescent Protein Chromophores

Summary of the Application

Imidazol-4-ones are used in the synthesis of fluorescent protein chromophores . Fluorescent proteins are used as a tagging tool in molecular biology .

Methods of Application or Experimental Procedures

The synthesis of imidazol-4-ones involves a number of unique methodologies . These methodologies can be used to produce three C5-substitution patterns .

Results or Outcomes

The synthesis of imidazol-4-ones has been used towards the total synthesis of a range of imidazol-4-one containing natural products .

Safety And Hazards

The safety information for 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one includes several hazard statements: H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-1-6-3-9(4)8-2-7-5/h1-3H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHUZJPITMUICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468157
Record name Imidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one

CAS RN

865444-76-4
Record name Imidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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